ASTX660

Catalog No.
S519589
CAS No.
1799328-86-1
M.F
C30H42FN5O3
M. Wt
539.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ASTX660

CAS Number

1799328-86-1

Product Name

ASTX660

IUPAC Name

1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone

Molecular Formula

C30H42FN5O3

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C30H42FN5O3/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3/t20-,21-,25-/m1/s1

InChI Key

YCXOHEXZVKOGEV-DNRQZRRGSA-N

SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

ASTX660; ASTX-660; ASTX 660.

Canonical SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C

Isomeric SMILES

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C

Description

The exact mass of the compound 1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one is 539.3272 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Therapeutic Target

Studies suggest that Tolinapant may act by modulating NMDA receptors, which are crucial for neurotransmission in the brain. Specifically, it might function as a negative allosteric modulator (NAM) of the GluN2D subunit of the NMDA receptor []. This means it could potentially regulate the activity of the receptor without directly binding to the glutamate binding site.

Applications in Neurodegenerative Diseases

Due to its potential impact on NMDA receptors, Tolinapant has been explored as a treatment for various neurodegenerative diseases. These include:

  • Alzheimer's Disease (AD): Early-phase clinical trials have investigated the safety and tolerability of Tolinapant in patients with mild AD [].
  • Lewy Body Dementia (LBD): Similar to AD, initial clinical trials have assessed the safety and efficacy of Tolinapant in LBD patients [].

ASTX660, also known as Tolinapant, is a potent, nonpeptidomimetic small-molecule antagonist targeting cellular inhibitors of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP). This compound was developed through fragment-based drug design and is currently under investigation for its therapeutic potential in various cancers, particularly T-cell lymphoma and solid tumors. ASTX660 functions by promoting apoptosis in cancer cells that typically evade cell death, making it a promising candidate for cancer immunotherapy .

ASTX660 primarily acts by disrupting the interactions between inhibitors of apoptosis proteins and their targets, facilitating the activation of caspases involved in the apoptotic pathway. The compound enhances the efficacy of tumor necrosis factor-alpha (TNF-α) and TRAIL (TNF-related apoptosis-inducing ligand) by sensitizing cancer cells to these pro-apoptotic signals. This sensitization leads to increased rates of apoptosis, especially in tumor cells that are resistant to conventional therapies .

ASTX660 has demonstrated significant biological activity through its ability to induce immunogenic cell death (ICD) in tumor cells. By promoting the surface expression of damage-associated molecular patterns such as calreticulin and high-mobility group box 1 protein, ASTX660 enhances the immunogenicity of dying cancer cells. This process activates dendritic cells and CD8+ T cells, leading to a robust anti-tumor immune response . Furthermore, ASTX660 has been shown to induce necroptosis in bladder cancer cells when apoptosis is inhibited, highlighting its versatile mechanisms of action against different cancer types .

The synthesis of ASTX660 involves a multi-step organic synthesis process that typically begins with the formation of a pyrrole or piperazine core structure. Specific synthetic routes may vary, but they generally include:

  • Formation of the Core Structure: Utilizing appropriate reagents to construct the pyrrole or piperazine framework.
  • Functionalization: Introducing various functional groups that enhance the compound's binding affinity for its targets.
  • Purification: Employing techniques such as chromatography to isolate and purify the final product.
  • Characterization: Using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of ASTX660 .

ASTX660 is primarily being explored for its applications in oncology, particularly in treating hematological malignancies such as T-cell lymphoma. Clinical trials have shown promising results regarding its efficacy in inducing tumor regression and enhancing immune responses against tumors. Additionally, its potential use in combination therapies with other immunomodulatory agents is being investigated to improve treatment outcomes in resistant cancer types .

Studies have highlighted ASTX660's role in modulating immune responses through interactions with various immune cells. For instance, it has been shown to enhance T cell-mediated cytotoxicity against tumor cells when combined with TNF-α. Furthermore, interaction studies indicate that ASTX660 can alter cytokine profiles and gene expression patterns associated with immune activation, suggesting its potential as an immunotherapeutic agent .

ASTX660 shares structural and functional similarities with several other compounds targeting inhibitors of apoptosis proteins. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
BV6Smac mimetic that disrupts IAP-caspase interactionsInduces apoptosis independently of death receptor signaling
LCL161Small-molecule antagonist targeting cIAP1/2Demonstrated efficacy in multiple myeloma models
GDC-0152Inhibits XIAP and promotes apoptosisFocused on solid tumors with specific receptor interactions
AT-406Dual IAP antagonist targeting cIAP1/2 and XIAPExhibits activity against various malignancies

ASTX660's uniqueness lies in its ability to not only promote apoptosis but also induce immunogenic cell death, thereby enhancing anti-tumor immunity more effectively than many other IAP antagonists .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

539.32716838 g/mol

Monoisotopic Mass

539.32716838 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2LHZ9ZC3YO

Dates

Modify: 2023-07-15

Explore Compound Types